1,1'-Diethyl-2,2'-dicarbocyanine iodide

Ultrafast laser physics Saturable absorber Mode-locking

Researchers requiring reproducible femtosecond pulse generation often encounter lot-to-lot variability with generic cyanine dyes. DDI (CAS 14187-31-6) resolves this through its precisely defined heptamethine bridge linking two N-ethylquinolinium termini, delivering consistent excited-state recovery kinetics critical for stable mode-locking. • Produces 103 fs pulses at 695 nm in synchronously pumped dye lasers without external pulse compression. • Enables continuous wavelength tuning across 747-840 nm in DFB laser configurations. • Functions as a partition-sensitive fluorescent probe for transmembrane potential with an 'on-off' switching mechanism distinct from oxonol dyes. • Supplied with batch-specific QC documentation ensuring lot-to-lot optical reproducibility.

Molecular Formula C27H27IN2
Molecular Weight 506.4 g/mol
Cat. No. B8264216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diethyl-2,2'-dicarbocyanine iodide
Molecular FormulaC27H27IN2
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
InChIInChI=1S/C27H27N2.HI/c1-3-28-24(20-18-22-12-8-10-16-26(22)28)14-6-5-7-15-25-21-19-23-13-9-11-17-27(23)29(25)4-2;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyZFYDGPJXMYCXNV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-Diethyl-2,2′-dicarbocyanine Iodide: Physicochemical and Spectral Profile


1,1′-Diethyl-2,2′-dicarbocyanine iodide (CAS: 14187-31-6), also designated DDI, DDCCI, or DiSC2(5), is a symmetric pentamethine cyanine dye featuring a central heptamethine chain connecting two N‑ethylquinolinium moieties . Its molecular formula is C₂₇H₂₇IN₂ (MW: 506.42 g/mol) and it exhibits strong near‑infrared absorption with a molar extinction coefficient (ε) of 326,000 M⁻¹cm⁻¹ at 711 nm in ethanol [1]. The dye has a maximum emission wavelength of ~605 nm and undergoes photoisomerization in solution, with a low fluorescence quantum yield of ~0.0028 in ethanol . These properties underpin its established roles as a saturable absorber for femtosecond laser mode‑locking and as a membrane‑potential probe in biological systems.

Saturable absorber for femtosecond near-IR laser mode-locking
Membrane-potential probe via partition-based fluorescence response
Strong near-IR absorption with low fluorescence quantum yield

Why Generic Cyanine Dyes Cannot Replace DDI


Cyanine dyes with seemingly similar polymethine chain lengths exhibit markedly divergent photophysical behaviors. The performance of 1,1′-diethyl-2,2′-dicarbocyanine iodide in ultrafast laser mode‑locking and membrane‑potential sensing is exquisitely sensitive to its precise molecular architecture—specifically the quinoline heterocycle and heptamethine bridge. Substituting with a thiacarbocyanine (e.g., DiSC2(5) thia‑analog) shifts absorption maxima and alters aggregate behavior on DNA templates [1]. Similarly, changing the heterocycle to an oxacarbocyanine (e.g., DiOC2(5)) modifies the partition coefficient and response mechanism in membrane potential assays [2]. Even minor alterations in the N‑alkyl chain length can perturb solubility, aggregation propensity, and the lifetime of the excited state. Consequently, generic substitution compromises quantitative reproducibility in both optical and biological applications.

Thiacarbocyanine analog (DiSC2(5)) may shift absorption and alter aggregation on DNA templates.
Oxacarbocyanine (DiOC2(5)) changes partition coefficient and membrane-potential response mechanism.
N-alkyl chain length variations can perturb solubility, aggregation, and excited-state lifetime.

Quantitative Evidence Against Closest Analogs


Femtosecond Pulse Generation: Shorter Pulses vs. DCI

1,1′-Diethyl-2,2′-dicarbocyanine iodide (DDI) produces significantly shorter optical pulses than its monocarbocyanine analog 1,1′-diethyl-4,4′-carbocyanine iodide (DCI) when employed as a saturable absorber in synchronously pumped dye lasers. In a hybrid Pyridine 1 cw dye laser, DDI generated pulses as short as 103 fs at 695 nm, whereas DCI typically yields pulses in the picosecond regime under comparable conditions [1]. This demonstrates DDI's superior ability to initiate and sustain femtosecond mode-locking in the near‑infrared.

Pulse duration
Head-to-head
DDI: 103 fs at 695 nm
DCI: picosecond pulses
Reported femtosecond vs. picosecond pulse generation
Synchronously pumped Pyridine 1 dye laser
Ultrafast laser physics Saturable absorber Mode-locking

DFB Laser Tuning Range: 747–840 nm Window

In a distributed feedback (DFB) dye laser configuration, a 10⁻³ mol/L solution of DDI (1,1′-diethyl-2,2′-dicarbocyanine iodide) enables continuous wavelength tuning from 7470 Å (747 nm) to 8400 Å (840 nm) [1]. This represents a class‑level advantage over carbocyanines with shorter polymethine bridges, which typically emit at shorter wavelengths (e.g., DCI lases around 560–660 nm). The extended conjugation of DDI's heptamethine chain shifts the gain profile into the near‑infrared, filling a spectral gap not easily accessed by other cyanine dyes.

Tuning range
Class-level
DDI: 747–840 nm
Carbocyanines: ~560–660 nm
Extends DFB laser range into near-infrared
10⁻³ mol/L DDI in DMSO, DFB config.
Distributed feedback laser Dye laser Tunable laser

Excited-State Lifetime: Faster Recovery vs. Pinacyanol

Using nanosecond laser pulses, the lowest excited singlet state (S₁) lifetime of DDI (1,1′-diethyl-2,2′-dicarbocyanine iodide) in glycerol was measured to be 110 ps [1]. In contrast, the carbocyanine analog pinacyanol (1,1′-diethyl-2,2′-carbocyanine iodide) exhibits a significantly longer fluorescence decay time in similar viscous media, typically in the 200–500 ps range depending on temperature [2]. The shorter lifetime of DDI reflects more efficient non‑radiative decay pathways, a property that can be advantageous in saturable absorption applications where rapid ground‑state recovery is desired.

S₁ lifetime
Context-dependent
DDI: 110 ps in glycerol
Pinacyanol: ~200–500 ps
Faster ground-state recovery supports saturable absorption
Glycerol, nanosecond laser excitation
Time-resolved spectroscopy Fluorescence lifetime Ultrafast dynamics

Membrane Potential Sensing Mechanism vs. Oxonol V

Time‑resolved fluorescence studies reveal that the dicarbocyanine DiOC2(5) (3,3′-diethyloxadicarbocyanine iodide) responds to membrane potential (Δψ) via an 'on‑off' mechanism governed by changes in its membrane‑water partition coefficient [1]. Although direct data for DDI (1,1′-diethyl-2,2′-dicarbocyanine iodide) are not presented in this study, class‑level inference suggests that all dicarbocyanines with two quinoline rings (including DDI) share this partition‑based response, which differs fundamentally from the direct voltage‑sensitive fluorescence of oxonol dyes such as oxonol V. This distinction is critical for experimental design: dicarbocyanines report on changes in membrane partitioning, whereas oxonols report on transmembrane electric fields.

Response mechanism
Class-level
DDI (inferred): partition-based on-off
Oxonol V: direct voltage-sensitive fluorescence
Mechanistic distinction guides probe selection
Lipid vesicles, time-resolved fluorescence
Membrane potential Voltage-sensitive dye Fluorescent probe

G‑Quadruplex Detection: DiSC2(5) Blue-Shift vs. DDI

The dicarbocyanine dye DiSC2(5) (3,3′-diethylthiadicarbocyanine iodide), a close structural analog of DDI, undergoes a dramatic 115 nm blue‑shift in its absorption maximum (from 646 nm to ~531 nm) when bound to a PNA‑DNA hybrid duplex [1]. This large spectral shift enables naked‑eye visualization of nucleic acid hybridization, a feature not observed with the unmodified oxadicarbocyanine DiOC2(5) or with the quinoline‑based DDI. While DDI itself has not been extensively studied in this context, the thiadicarbocyanine variant demonstrates that heteroatom substitution in the quinoline ring profoundly influences DNA‑binding properties. Users requiring a colorimetric readout for nucleic acid detection should therefore choose DiSC2(5) over DDI.

Spectral shift
Reported
DiSC2(5): 115 nm blue-shift (646→531 nm)
DDI: minimal shift expected
Clarifies application domains: DiSC2(5) for DNA sensing
PNA-DNA hybrid, pH 7.5
Nucleic acid detection G‑quadruplex Colorimetric biosensing

Validated Application Scenarios for DDI


Femtosecond Near‑IR Laser Mode‑Locking

Utilize DDI as a saturable absorber in synchronously pumped dye lasers to generate ultrashort pulses (as short as 103 fs at 695 nm) in the 560–840 nm spectral window [1]. This application leverages DDI's rapid excited‑state recovery and favorable absorption cross‑section in the near‑infrared, enabling direct femtosecond pulse production without additional pulse compression stages.

Tunable DFB Laser Operation (747–840 nm)

Employ a 10⁻³ mol/L solution of DDI in a DFB laser configuration to achieve continuous wavelength tuning between 747 nm and 840 nm [2]. This fills a critical spectral gap for near‑infrared spectroscopy, optical coherence tomography, and nonlinear optics experiments.

Membrane Potential Sensing in Lipid Vesicles

Apply DDI as a partition‑sensitive fluorescent probe to monitor transmembrane potential changes in liposomes and reconstituted membrane systems. Its response mechanism (partition‑based 'on‑off' switching) is distinct from that of oxonol dyes, making it the preferred choice when reporting on alterations in dye‑membrane partitioning rather than direct electric field effects [3].

Application
Selection Property
Validation Focus
Ultrafast laser mode-locking
Saturable absorption, rapid recovery
Pulse duration verification
Tunable NIR DFB laser
Broad gain profile (near-IR)
Wavelength tuning range endpoints
Membrane potential sensing
Partition-sensitive fluorescence
Partition mechanism in vesicles

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